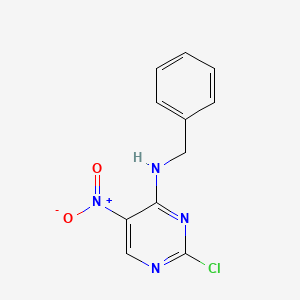
N-benzyl-2-chloro-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-chloro-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClN4O2 and a molecular weight of 264.67 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrimidine ring, which is substituted with chlorine and nitro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-5-nitropyrimidin-4-amine typically involves the reaction of 2-chloro-5-nitropyrimidine with benzylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride in a suitable solvent.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Reduction: N-benzyl-2-chloro-5-aminopyrimidin-4-amine.
Oxidation: Benzyl carboxylic acid derivatives.
Scientific Research Applications
N-benzyl-2-chloro-5-nitropyrimidin-4-amine is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitropyrimidine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain applications.
N-benzyl-2-chloropyrimidin-4-amine: Lacks the nitro group, which may affect its reactivity and biological activity.
N-benzyl-5-nitropyrimidin-4-amine: Lacks the chlorine atom, which may influence its chemical reactivity and interactions with molecular targets.
Uniqueness
N-benzyl-2-chloro-5-nitropyrimidin-4-amine is unique due to the presence of both chlorine and nitro groups on the pyrimidine ring, along with a benzyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-benzyl-2-chloro-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-11-14-7-9(16(17)18)10(15-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYMQXXGVINFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425500.png)
![N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6425506.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425521.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6425529.png)
![1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B6425535.png)
![N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425537.png)
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![(2E)-3-(furan-2-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6425558.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)
![9-(4-chlorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B6425572.png)
![N-cyclopentyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B6425587.png)
![1-{1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425589.png)
